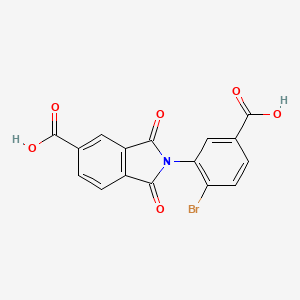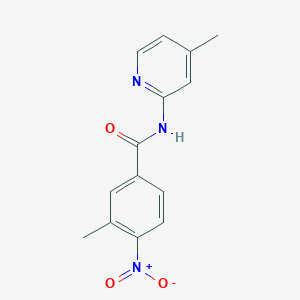![molecular formula C19H18N4O3S2 B11523143 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate](/img/structure/B11523143.png)
1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(Z)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]METHANIMIDAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and an imidamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 1-{[1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(Z)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]METHANIMIDAMIDE typically involves a multi-step process The initial step often includes the formation of the pyrrolidine ring through a cyclization reactionThe thiophene ring is then incorporated through a thiolation reaction, and finally, the imidamide group is added through a condensation reaction with an appropriate amine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and imidamide group are believed to play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine, thiophene, and imidamide groups. Some examples are:
1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDINE: Lacks the thiophene and imidamide groups, making it less versatile.
THIOPHENE-2-CARBOXALDEHYDE: Contains the thiophene ring but lacks the pyrrolidine and imidamide groups.
N-(THIOPHEN-2-YL)METHANIMIDAMIDE:
Properties
Molecular Formula |
C19H18N4O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(Z)-1-thiophen-2-ylethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18N4O3S2/c1-11(15-4-3-9-27-15)21-22-19(20)28-16-10-17(25)23(18(16)26)14-7-5-13(6-8-14)12(2)24/h3-9,16H,10H2,1-2H3,(H2,20,22)/b21-11- |
InChI Key |
KSESBVLOUUQGAQ-NHDPSOOVSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(/C)\C3=CC=CS3)/N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11523072.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11523074.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11523076.png)
![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523089.png)
![N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11523094.png)
![3-cyclohexyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11523099.png)
![Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester](/img/structure/B11523105.png)

![8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11523117.png)
![5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11523131.png)

![N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide](/img/structure/B11523140.png)
![N-cyclopropyl-2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11523149.png)
![(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine](/img/structure/B11523152.png)
